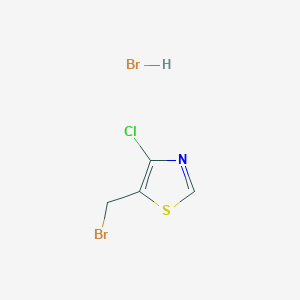

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide

Description

Properties

IUPAC Name |

5-(bromomethyl)-4-chloro-1,3-thiazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNS.BrH/c5-1-3-4(6)7-2-8-3;/h2H,1H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFZIIPKSSLJTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)CBr)Cl.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide typically involves the bromination of 4-chloro-1,3-thiazole. One common method is to react 4-chloro-1,3-thiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative. The product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

For large-scale industrial production, the process may be optimized to increase yield and reduce costs. This can involve the use of more efficient brominating agents and solvents, as well as improved reaction conditions such as temperature control and continuous flow reactors. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new thiazole derivatives.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic Substitution: New thiazole derivatives with various functional groups.

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiazole derivatives with a methyl group or other reduced forms.

Scientific Research Applications

Medicinal Chemistry

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide has garnered attention for its potential as a pharmaceutical agent due to its biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Insecticidal Properties : Its efficacy as an insecticide has been documented, particularly in agricultural applications where pest control is crucial.

Biological Target Interactions

Research is ongoing to elucidate the specific biological targets of this compound:

- Enzyme Inhibition : Initial studies suggest interactions with enzymes involved in microbial metabolism, indicating potential for use in treating infections or pest infestations.

- Receptor Modulation : The compound may act on specific receptors related to melanocortin pathways, offering insights into its role in metabolic processes .

Case Study 1: Antimicrobial Efficacy

In a study published by RSC Medicinal Chemistry, researchers evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a scaffold for antibiotic development .

Case Study 2: Insecticidal Application

Another research highlighted the insecticidal properties of this compound against common agricultural pests. Field trials indicated effective pest control with minimal environmental impact, showcasing its potential as an eco-friendly alternative to conventional insecticides.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide involves its interaction with biological molecules, particularly enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The chlorine atom and thiazole ring can also interact with specific molecular targets, affecting their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide with analogous thiazole derivatives, focusing on structural features, physicochemical properties, and biological activities.

Table 1: Key Properties of Selected Thiazole Derivatives

*Calculated molecular weight based on formula C4H4Br2ClNS.

Structural and Functional Differences

Substituent Effects :

- The bromomethyl group at position 5 in the target compound enables nucleophilic substitution, similar to 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole . However, the chlorine at position 4 increases electrophilicity compared to methyl or phenyl substituents in other analogs .

- Hydrobromide salts (e.g., target compound vs. 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide) improve solubility in polar solvents, critical for pharmaceutical synthesis .

Physicochemical Properties :

- The melting point of 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole (112–114°C) reflects its crystalline stability due to aromatic stacking, absent in the target compound .

- Molecular weight variations (206–357 g/mol) correlate with substituent complexity, influencing drug-likeness and synthetic handling .

Biological Activity

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of agrochemicals and medicinal chemistry . This article explores its biological activity, potential applications, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 282.96 g/mol. Its structure includes a thiazole ring with both bromomethyl and chloro substituents, which contribute to its unique reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action involves interference with microbial metabolic pathways, potentially through enzyme inhibition or receptor interaction .

2. Insecticidal Properties

The compound also demonstrates insecticidal activity. Initial studies suggest that it may affect specific enzymes involved in pest metabolism, leading to increased mortality rates in target insect populations. This property positions it as a valuable agent in agricultural pest management .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Halogenation Reactions : Utilizing bromine and chlorinating agents to introduce bromomethyl and chloro groups onto the thiazole ring.

- Condensation Reactions : Combining thiazole derivatives with appropriate reagents under controlled conditions to achieve the desired substitution pattern.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Chloro-1,3-thiazole | Contains a chlorine atom on the thiazole ring | Lacks the bromomethyl group |

| 4-Amino-5-bromomethyl-2-methylpyrimidine | Contains a bromomethyl group but different ring | Pyrimidine structure instead of thiazole |

| 5-(Chloromethyl)-2-methylthiazole | Chloromethyl instead of bromomethyl | Similar thiazole structure but different substituents |

| 5-Bromo-2-methylthiazole | Contains a bromine atom | Lacks the chloro substituent |

The distinctive combination of both bromomethyl and chloro groups enhances its utility in synthetic applications and biological interactions compared to similar compounds .

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Case Study: Insecticidal Activity

In another study focused on agricultural applications, researchers assessed the insecticidal properties against common pests such as aphids and beetles. The compound exhibited a lethal concentration (LC50) value significantly lower than many commercially available insecticides, indicating its potential as an effective pest control agent .

Q & A

Q. How can researchers optimize the synthesis of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide to improve yield and purity?

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model the electron density of the bromomethyl group and thiazole ring. Focus on:

- Electrostatic potential maps : Identify electrophilic regions (e.g., bromine’s positive charge).

- Transition-state analysis : Predict activation energy for SN2 reactions with nucleophiles like amines or thiols.

- Solvent effects : Include polarizable continuum models (PCM) for aqueous or DMSO environments. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants) .

Q. How should researchers address contradictions in reported biological activities of thiazole derivatives?

- Methodological Answer :

-

Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace bromine with chlorine) and test against control compounds.

-

Dose-response assays : Use standardized protocols (e.g., MIC for antimicrobial activity) to minimize variability.

-

Meta-analysis : Compare data across studies, adjusting for differences in cell lines, assay conditions, or purity thresholds. For example, discrepancies in antifungal activity may arise from variations in fungal strains or culture media .

- Data Table :

| Biological Activity | Confounding Factors | Mitigation Strategy |

|---|---|---|

| Antimicrobial | Strain specificity | Use ATCC-certified strains |

| Cytotoxicity | Solvent (DMSO vs. ethanol) | Standardize solvent concentration |

Experimental Design & Theoretical Frameworks

Q. What theoretical frameworks guide the design of experiments for studying thiazole stability under varying pH conditions?

- Methodological Answer : Link experiments to Bronsted-Lowry acid-base theory :

- Hypothesis : Protonation of the thiazole nitrogen at low pH increases electrophilicity, accelerating hydrolysis.

- Experimental setup : Prepare buffered solutions (pH 2–12), incubate compound at 37°C, and monitor degradation via UV-Vis spectroscopy (λ = 270 nm).

- Kinetic analysis : Use Arrhenius plots to derive activation energy and predict shelf-life. Reference analogous studies on thiamine degradation .

Q. How can researchers apply Green Chemistry principles to reduce hazardous waste in thiazole synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.